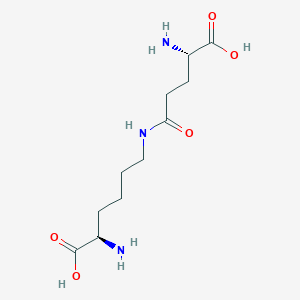

gamma-Glutamyl-lysine

Descripción

Propiedades

Número CAS |

17105-15-6 |

|---|---|

Fórmula molecular |

C11H21N3O5 |

Peso molecular |

275.30 g/mol |

Nombre IUPAC |

(2S)-6-amino-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C11H21N3O5/c12-6-2-1-3-8(11(18)19)14-9(15)5-4-7(13)10(16)17/h7-8H,1-6,12-13H2,(H,14,15)(H,16,17)(H,18,19)/t7-,8-/m0/s1 |

Clave InChI |

LNLLNTMHVMIMOG-YUMQZZPRSA-N |

SMILES isomérico |

C(CCNC(=O)CC[C@@H](C(=O)[O-])[NH3+])C[C@@H](C(=O)[O-])[NH3+] |

SMILES canónico |

C(CCNC(=O)CCC(C(=O)[O-])[NH3+])CC(C(=O)[O-])[NH3+] |

Descripción física |

Solid |

Sinónimos |

Nε(γ-Glutamyl)lysine; Nε-(γ-Glutamyl)-L-lysine; γ-Glutamyl-ε-lysine; ε-(L-γ-Glutamyl)-L-lysine; ε-(γ-Glutamyl)lysine; ε-(γ-L-Glutamyl)-L-lysine; εN-(γ-L-Glutamyl)lysine; L-N6-L-γ-Glutamyllysine; |

Origen del producto |

United States |

Foundational & Exploratory

The Indelible Bond: A Technical Guide to the Role of γ-Glutamyl-Lysine in Protein Cross-linking

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of γ-glutamyl-lysine isopeptide bonds, a post-translational modification catalyzed by transglutaminases, imparts exceptional stability and resistance to proteins and protein assemblies. This covalent cross-link is fundamental to a diverse array of physiological processes, from the mechanical resilience of skin and the stabilization of blood clots to the intricate processes of wound healing and extracellular matrix organization. However, the dysregulation of this robust bond is implicated in the pathogenesis of numerous human diseases, including neurodegenerative disorders, autoimmune conditions like celiac disease, tissue fibrosis, and cancer. This technical guide provides an in-depth exploration of the biochemical mechanisms underlying γ-glutamyl-lysine cross-linking, its multifaceted roles in health and disease, and detailed methodologies for its detection and quantification. Furthermore, it delves into the burgeoning field of transglutaminase inhibitors as a promising therapeutic strategy.

The Biochemistry of γ-Glutamyl-Lysine Isopeptide Bond Formation

The γ-glutamyl-lysine isopeptide bond is a covalent linkage formed between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue within or between proteins.[1] This "zero-length" cross-link is highly resistant to proteolytic degradation and mechanical stress, contributing significantly to the stability of protein structures.[2][3]

The formation of this bond is catalyzed by a family of calcium-dependent enzymes known as transglutaminases (TGs).[4] Among the members of this family, Transglutaminase 2 (TG2), also known as tissue transglutaminase, is the most ubiquitously expressed and extensively studied.[5][6] The catalytic mechanism of transglutaminases involves a two-step acyl transfer reaction. In the first step, the active site cysteine residue of the enzyme attacks the γ-carboxamide group of a glutamine residue, forming a thioester intermediate and releasing ammonia. In the second step, the ε-amino group of a lysine residue attacks this intermediate, resulting in the formation of the γ-glutamyl-lysine isopeptide bond and regeneration of the enzyme.[4][7]

Physiological Significance of γ-Glutamyl-Lysine Cross-links

The robust nature of the γ-glutamyl-lysine bond is exploited in various physiological contexts to provide structural integrity and stability.

-

Blood Coagulation: During the final stages of the coagulation cascade, the transglutaminase Factor XIIIa is activated. Factor XIIIa catalyzes the formation of extensive γ-glutamyl-lysine cross-links between fibrin monomers, converting the soluble fibrin clot into a mechanically strong and insoluble mesh.[8][9][10] This cross-linking is crucial for clot stability and effective hemostasis. Fibrin clots in normal plasma contain approximately 6 moles of ε-(γ-glutamyl)lysine per mole of fibrin, whereas this is significantly reduced in individuals with Factor XIII deficiency.[8][11]

-

Skin Integrity and Wound Healing: The stratum corneum, the outermost layer of the epidermis, derives its strength and protective function from a highly cross-linked protein structure known as the cornified envelope. Transglutaminases play a pivotal role in forming this envelope by cross-linking various structural proteins through γ-glutamyl-lysine bonds.[12] In wound healing, there is an observed increase in protein biosynthesis associated with an elevated formation of γ-glutamyl-lysine cross-links, particularly in the dermal and inner layers of the healing skin.[13] This suggests a role for this cross-link in tissue repair and stabilization beyond its function in keratinization.[13][14]

-

Extracellular Matrix (ECM) Stabilization: TG2, when present in the extracellular space, contributes to the stabilization of the ECM by cross-linking various matrix proteins.[4][15] This function is vital for maintaining tissue architecture, cell adhesion, and migration.[5][16]

Pathological Roles and Therapeutic Implications

While essential for normal physiology, aberrant or excessive formation of γ-glutamyl-lysine cross-links is a key factor in the pathology of several diseases.

-

Neurodegenerative Diseases: The accumulation of protein aggregates is a hallmark of many neurodegenerative disorders. Excessive transglutaminase activity has been shown to promote the polymerization of proteins into high-molecular-weight aggregates implicated in Alzheimer's, Parkinson's, and Huntington's diseases.[2] These cross-linked aggregates are often resistant to clearance, contributing to cellular toxicity.

-

Celiac Disease: In celiac disease, TG2 deamidates gluten peptides, a reaction that can occur when water acts as the nucleophile instead of a lysine residue.[5] This modification increases the immunogenicity of gluten, triggering the inflammatory response characteristic of the disease.[17] Transglutaminase inhibitors are being investigated as a therapeutic strategy for celiac disease.[18][19]

-

Cancer and Fibrosis: TG2 is often overexpressed in various cancers and is associated with metastatic spread and drug resistance.[2] Its role in stabilizing the ECM can contribute to a tumor microenvironment that promotes cancer progression.[19] In fibrotic diseases, excessive cross-linking of ECM proteins by TG2 leads to tissue stiffening and organ dysfunction.[3][20]

| Disease Category | Specific Diseases | Role of γ-Glutamyl-Lysine Cross-linking |

| Neurodegenerative | Alzheimer's, Parkinson's, Huntington's | Promotes formation of insoluble, high-molecular-weight protein aggregates.[2] |

| Autoimmune | Celiac Disease | TG2-mediated deamidation of gluten peptides increases their immunogenicity.[17] |

| Cancer | Various solid tumors | Associated with metastasis, drug resistance, and stabilization of the tumor microenvironment.[2][18] |

| Fibrotic Diseases | Renal fibrosis, Pulmonary fibrosis | Excessive cross-linking of extracellular matrix proteins leads to tissue scarring and stiffening.[3][20] |

| Ocular | Cataracts | Transglutaminase-mediated cross-linking of lens proteins contributes to cataract formation.[2] |

Table 1: Pathological conditions associated with aberrant γ-glutamyl-lysine cross-linking.

Methodologies for Detection and Quantification

The analysis of γ-glutamyl-lysine cross-links requires specialized techniques due to the stability of the isopeptide bond.

Direct Quantification by Mass Spectrometry

The gold standard for the direct detection and quantification of the γ-glutamyl-lysine isopeptide involves exhaustive proteolytic digestion of the protein sample, followed by separation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21][22]

Experimental Protocol: Quantification of γ-Glutamyl-Lysine by LC-MS/MS

-

Protein Precipitation and Digestion:

-

Precipitate proteins from the biological sample (e.g., urine, tissue homogenate) to remove interfering substances.[20]

-

Perform exhaustive enzymatic digestion of the protein pellet using a cocktail of proteases (e.g., pronase, carboxypeptidases, aminopeptidases) to break down all peptide bonds while leaving the stable γ-glutamyl-lysine isopeptide intact.[12][22] Immobilized enzyme technologies can be used to prevent enzyme contamination in the final sample.[20]

-

-

Sample Preparation for LC-MS/MS:

-

LC-MS/MS Analysis:

-

Separate the isodipeptide from other amino acids and peptides using reverse-phase high-performance liquid chromatography (HPLC).[21]

-

Perform detection using a tandem mass spectrometer (e.g., a triple quadrupole) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[20]

-

Quantify the amount of γ-glutamyl-lysine by comparing its signal to that of a stable isotope-labeled internal standard.[23]

-

| Parameter | Value Range | Reference |

| Initial ε-(γ-glutamyl)lysine levels in leguminous proteins | 40 - 77 µmol/100 g | [21] |

| ε-(γ-glutamyl)lysine in cross-linked leguminous proteins | 100 - 500 µmol/100 g | [21][24] |

| LC-MS/MS detection limit in human urine | 0.1 ng/mL | [20] |

| ε-(γ-glutamyl)lysine in human stratum corneum | ~9 nmol/mg of protein | [12] |

Table 2: Quantitative data related to γ-glutamyl-lysine levels in various samples.

Transglutaminase Activity Assays

Assessing the activity of transglutaminase enzymes provides an indirect measure of the potential for γ-glutamyl-lysine cross-linking. Colorimetric and fluorescent assays are commonly used for this purpose.

Experimental Protocol: Colorimetric Transglutaminase Activity Assay

This protocol is based on the formation of a hydroxamate product from a donor and acceptor substrate, which then reacts with a stop solution to produce a colored complex.[25]

-

Sample Preparation:

-

Homogenize tissue (~100 mg) or cells in a cold homogenization buffer containing DTT and a protease inhibitor cocktail.[25][26]

-

Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.

-

Collect the clarified supernatant (lysate) and keep it on ice. Protein concentration should be at least 5 mg/mL.[25]

-

-

Reaction Setup (in a 96-well plate):

-

Sample Wells: 25-50 µL of lysate, with deionized water to a final volume of 50 µL.

-

Background Control Wells: 50 µL of deionized water.

-

Positive Control Wells: 2 µL of a positive control transglutaminase solution, with deionized water to 48 µL.

-

-

Enzymatic Reaction:

-

Prepare a Reaction Mix containing TG Assay Buffer, Donor Substrate, Acceptor Substrate, and DTT.

-

Add 50 µL of the Reaction Mix to each well.

-

Incubate the plate at 37°C for 2 hours.

-

-

Detection:

-

Prepare hydroxamate standards in a separate plate.

-

Add 50 µL of Stop Solution to all standard and sample wells. This will form a purple complex.

-

Measure the absorbance at 525 nm using a microplate reader.

-

Calculate the transglutaminase activity based on the standard curve.

-

Therapeutic Targeting with Transglutaminase Inhibitors

Given the strong association of aberrant transglutaminase activity with various diseases, the development of inhibitors is a major focus of drug discovery.[17] These inhibitors can be broadly categorized into irreversible inhibitors that covalently modify the active site cysteine, and reversible inhibitors, which include competitive and allosteric modulators.[18][27]

| Inhibitor | Type | Target | Potential Disease Indication | Reference |

| Cysteamine | Irreversible | Active site cysteine | Huntington's disease, Cystic fibrosis | [27] |

| ZED1227 | Peptidomimetic | TG2 | Celiac disease | [18] |

| GK921 | Allosteric | Allosteric binding site | Cancer (Renal Cell Carcinoma) | [27] |

Table 3: Selected transglutaminase inhibitors in development.

The design of highly specific and potent TG2 inhibitors remains a challenge, partly due to the flat nature of the active site.[18] However, the discovery of allosteric binding sites offers new avenues for the development of novel therapeutic agents.[27]

Conclusion and Future Perspectives

The γ-glutamyl-lysine isopeptide bond is a critical post-translational modification that underpins a wide range of biological functions, from providing structural integrity to tissues to participating in complex cellular processes. Its dysregulation is a common thread in a variety of debilitating diseases, making the transglutaminases that catalyze its formation attractive targets for therapeutic intervention. Advances in mass spectrometry have provided powerful tools for the precise quantification of this cross-link, enabling its use as a potential biomarker. The ongoing development of specific transglutaminase inhibitors holds promise for novel treatments for diseases such as celiac disease, fibrosis, and certain cancers. Future research will likely focus on elucidating the specific substrates of different transglutaminases in various pathological contexts and advancing the clinical development of safe and effective inhibitors.

References

- 1. Isopeptide bond - Wikipedia [en.wikipedia.org]

- 2. Naturally Occurring Epsilon Gamma Glutamyl Lysine Isopeptide Crosslinks in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biocatalysis by Transglutaminases: A Review of Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Functionalities of Transglutaminase 2 and the Possibility of Its Compensation by Other Members of the Transglutaminase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Functionalities of Transglutaminase 2 and the Possibility of Its Compensation by Other Members of the Transg… [ouci.dntb.gov.ua]

- 7. google.com [google.com]

- 8. ε-(γ-Glutamyl)lysine in Fibrin: Lack of Crosslink Formation in Factor XIII Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cross-link in fibrin polymerized by factor 13: epsilon-(gamma-glutamyl)lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation and regulatory role of gamma-carboxyglutamic acid containing clotting factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Epsilon-(gamma glutamyl) lysine in fibrin: lack of crosslink formation in Factor 13 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. epsilon-(gamma-Glutamyl)lysine cross-links in human stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Increased epsilon(gamma-glutamyl)lysine crosslinking associated with increased protein synthesis in the inner layers of healing rat skin wounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. getlabtest.com [getlabtest.com]

- 15. Physiological, pathological, and structural implications of non-enzymatic protein–protein interactions of the multifunctional human transglutaminase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cellular functions of tissue transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Transglutaminase inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Development and validation of a liquid chromatography-triple quadrupole mass spectrometry method for the determination of isopeptide ε-(γ-glutamyl) lysine in human urine as biomarker for transglutaminase 2 cross-linked proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Identification and quantification of epsilon-(gamma-glutamyl)lysine in digests of enzymatically cross-linked leguminous proteins by high-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Detection of epsilon(gamma-glutamyl) lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. assaygenie.com [assaygenie.com]

- 26. abcam.com [abcam.com]

- 27. New Insights into Development of Transglutaminase 2 Inhibitors as Pharmaceutical Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of γ-Glutamyl-lysine by Transglutaminase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of the γ-Glutamyl-lysine isopeptide bond, a critical post-translational modification catalyzed by the transglutaminase family of enzymes. We will delve into the core biochemical mechanisms, regulatory processes, quantitative analysis, and the implications for disease and therapeutic development.

Introduction to Transglutaminases and the γ-Glutamyl-lysine Crosslink

Transglutaminases (TGs) are a ubiquitous family of enzymes (EC 2.3.2.13) that catalyze the post-translational modification of proteins.[1] Their most prominent activity is the formation of a highly stable, covalent isopeptide bond between the γ-carboxamide group of a peptide-bound glutamine residue and the ε-amino group of a lysine residue.[2][3] This bond, known as the ε-(γ-glutamyl)lysine or γ-Glutamyl-lysine crosslink, introduces significant structural changes to proteins, often leading to the formation of high-molecular-weight protein polymers that are resistant to proteolysis.[2][3]

This crosslinking activity is indispensable for numerous physiological processes, including skin barrier formation, blood coagulation, and extracellular matrix stabilization.[2][4] However, dysregulation of transglutaminase activity is implicated in the pathogenesis of a wide range of diseases, including celiac disease, neurodegenerative disorders like Alzheimer's and Huntington's disease, tissue fibrosis, and cancer.[5][6][7] Consequently, transglutaminases, particularly tissue transglutaminase (TG2), have emerged as significant targets for drug development.[6][8]

The Catalytic Mechanism of γ-Glutamyl-lysine Formation

The formation of the γ-Glutamyl-lysine bond is an acyl-transfer reaction that proceeds via a two-step mechanism, analogous to that of cysteine proteases. The reaction is facilitated by a catalytic triad in the enzyme's active site, typically composed of Cysteine (Cys), Histidine (His), and Aspartate (Asp) residues.[9][10]

-

Acylation Step: The process begins with the nucleophilic attack of the active site cysteine thiol on the γ-carboxamide group of a glutamine substrate. This results in the formation of a covalent γ-glutamyl thioester intermediate with the enzyme and the release of an ammonia molecule.[1][4][11]

-

Deacylation Step: The ε-amino group of a lysine residue (the acyl-acceptor) then performs a nucleophilic attack on the thioester intermediate. This step transfers the acyl group to the lysine, forming the stable γ-Glutamyl-lysine isopeptide bond and regenerating the free enzyme.[4][11]

In the absence of a suitable amine substrate, water can act as the nucleophile, leading to the deamidation of the glutamine residue into glutamic acid.[1][12]

References

- 1. Physio-pathological roles of transglutaminase-catalyzed reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transglutaminase 1: Emerging Functions beyond Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transglutaminase - Wikipedia [en.wikipedia.org]

- 4. Biocatalysis by Transglutaminases: A Review of Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Naturally Occurring Epsilon Gamma Glutamyl Lysine Isopeptide Crosslinks in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. New Insights into Development of Transglutaminase 2 Inhibitors as Pharmaceutical Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Conformational Modulation of Tissue Transglutaminase via Active Site Thiol Alkylating Agents: Size Does Not Matter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Transglutaminase 2 Undergoes a Large Conformational Change upon Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acyl transfer mechanisms of tissue transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Scaffold: A Technical Guide to the Biological Function of γ-Glutamyl-lysine Isopeptide Bonds

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of protein architecture and function, the γ-glutamyl-lysine isopeptide bond stands as a crucial, yet often overlooked, covalent linkage. This bond, formed between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue, creates highly stable intra- and intermolecular crosslinks within and between proteins.[1] These "biological glues" are enzymatically forged, primarily by the transglutaminase (TG) family of enzymes, and play a pivotal role in a vast array of physiological and pathological processes.[1] This in-depth technical guide provides a comprehensive overview of the formation, biological functions, and pathological implications of γ-glutamyl-lysine isopeptide bonds, with a focus on quantitative data, detailed experimental protocols, and the visualization of key cellular pathways.

Formation of the γ-Glutamyl-lysine Isopeptide Bond

The formation of the γ-glutamyl-lysine isopeptide bond is a post-translational modification catalyzed by transglutaminases. This reaction involves a transamidation reaction where the γ-carboxamide group of a peptide-bound glutamine residue acts as the acyl donor and the ε-amino group of a peptide-bound lysine residue serves as the acyl acceptor, resulting in the release of ammonia.[2]

The bond strength of an isopeptide bond is comparable to that of a standard peptide bond, approximately 300 kJ/mol or 70 kcal/mol, contributing to the significant stability of the resulting protein structures.[3]

Biological Functions

The formation of γ-glutamyl-lysine isopeptide bonds has profound implications for protein structure and function, impacting a wide range of biological processes from blood coagulation to cell adhesion and apoptosis.

Structural Stabilization

One of the primary roles of these isopeptide bonds is to provide exceptional stability to protein structures and assemblies. This is particularly crucial in environments requiring resistance to mechanical stress and proteolytic degradation.

-

Extracellular Matrix (ECM): Transglutaminase-mediated crosslinking of ECM proteins, such as fibronectin and collagen, is essential for maintaining tissue architecture and integrity.

-

Skin and Hair: The cornified envelope of the epidermis and the structure of hair are heavily reliant on isopeptide bonds for their protective barrier function and mechanical strength.[1]

-

Blood Clotting: During the final stages of blood coagulation, Factor XIIIa, a transglutaminase, catalyzes the formation of isopeptide bonds between fibrin monomers, stabilizing the blood clot and preventing premature dissolution.[1]

Cellular Signaling and Regulation

Beyond their structural role, γ-glutamyl-lysine isopeptide bonds are involved in various signaling pathways, influencing cell behavior and fate.

-

Cell Adhesion: Cell surface transglutaminase 2 (TG2) can act as a coreceptor for integrins, promoting cell adhesion to the fibronectin matrix. This interaction can occur independently of its enzymatic activity and influences integrin clustering and downstream signaling.[4][5]

-

Apoptosis: TG2 is implicated in programmed cell death through both caspase-dependent and -independent pathways. During apoptosis, increased intracellular calcium levels can activate TG2, leading to the crosslinking of intracellular proteins and the formation of a stable, insoluble protein scaffold.[6][7] However, TG2 itself can also be a substrate for caspases, and its cleavage can lead to a loss of its transamidating function.[8]

Pathological Implications

Dysregulation of transglutaminase activity and the subsequent aberrant formation of γ-glutamyl-lysine isopeptide bonds are implicated in a number of human diseases.

Neurodegenerative Diseases

The accumulation of protein aggregates is a hallmark of many neurodegenerative disorders. TG2-mediated crosslinking is thought to contribute to the formation and stabilization of these insoluble aggregates.

-

Huntington's Disease: Increased levels of γ-glutamyl-lysine isopeptides have been observed in the brains of Huntington's disease patients, suggesting a role for TG2 in the aggregation of the mutant huntingtin protein.[9]

-

Alzheimer's Disease: TG2 activity is elevated in Alzheimer's disease brains, and the enzyme can crosslink amyloid-β peptides, potentially contributing to plaque formation.[5]

-

Parkinson's Disease: TG2 can crosslink α-synuclein, the major component of Lewy bodies, suggesting its involvement in the pathogenesis of Parkinson's disease.

| Disease | Brain Region | Isopeptide Level (Control) | Isopeptide Level (Disease) | Fold Increase |

| Huntington's Disease | Caudate Nucleus | ~90 pmol/mg protein | ~760 pmol/mg protein | ~8.4 |

| Alzheimer's Disease | Cerebrospinal Fluid | 37.9 ± 8.7 nM/l | 176.6 ± 77.1 nM/l | ~4.7 |

| Vascular Dementia | Cerebrospinal Fluid | 37.9 ± 8.7 nM/l | 95.6 ± 45.1 nM/l | ~2.5 |

| Table 1: Quantitative Data on γ-Glutamyl-lysine Isopeptide Levels in Neurodegenerative Diseases. [9][10] |

Celiac Disease

In celiac disease, an autoimmune disorder triggered by gluten ingestion, TG2 plays a central role. TG2 deamidates gluten peptides, increasing their immunogenicity. Furthermore, TG2 can form covalent complexes with gluten peptides through isopeptide bonds, and these complexes are thought to be key in breaking immune tolerance and driving the autoimmune response.[11]

Cancer

The role of TG2 in cancer is complex and context-dependent. In some cancers, TG2 expression is associated with increased cell survival, drug resistance, and metastasis. Its ability to stabilize the ECM and promote cell adhesion can contribute to tumor progression.

Therapeutic Targeting

The involvement of transglutaminases in various pathologies has made them attractive targets for drug development. A number of inhibitors have been developed to modulate their activity.

| Inhibitor | Target | IC₅₀ |

| Z006 | TG2 | 6 µM |

| ERW1041E | TG2 | 6.25-12.5 µM |

| BJJF078 | TG2 | Similar to Z006 |

| Table 2: IC₅₀ Values of Selected Transglutaminase 2 Inhibitors. [12][13] |

Experimental Protocols

In Vitro Transglutaminase Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and provides a method for measuring TG activity in biological samples.[14][15]

Materials:

-

96-well microplate

-

Sample (cell or tissue lysate)

-

Transglutaminase (Positive Control)

-

Assay Buffer

-

Donor Substrate (e.g., biotin-TVQQEL-OH)

-

Acceptor Substrate (e.g., poly-L-lysine coated plate)

-

Stop Solution

-

Streptavidin-Peroxidase

-

TMB Substrate

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates according to standard protocols. Protein concentration should be determined.

-

Assay Setup:

-

Add 50 µL of sample or positive control to appropriate wells.

-

For a background control, add 50 µL of sample to a separate well.

-

-

Reaction Initiation: Add 50 µL of a reaction mix containing Assay Buffer and Donor Substrate to all wells except the background control.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Stopping the Reaction: Add 50 µL of Stop Solution to each well.

-

Detection:

-

Wash the plate three times with wash buffer.

-

Add 100 µL of Streptavidin-Peroxidase solution to each well and incubate for 20-30 minutes at room temperature.

-

Wash the plate three times.

-

Add 100 µL of TMB Substrate and incubate until color develops.

-

Add 50 µL of Stop Solution to stop the color development.

-

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

Detection of γ-Glutamyl-lysine Isopeptide Bonds by Mass Spectrometry

This protocol outlines a general workflow for the identification of isopeptide crosslinks in protein samples.[16][17]

Materials:

-

Protein sample

-

Denaturing agents (urea, guanidine HCl)

-

Reducing agent (DTT)

-

Alkylating agent (iodoacetamide)

-

Protease (e.g., trypsin)

-

LC-MS/MS system

Procedure:

-

Protein Denaturation, Reduction, and Alkylation:

-

Denature the protein sample to unfold it and make it accessible to the protease.

-

Reduce disulfide bonds with DTT.

-

Alkylate free cysteine residues with iodoacetamide to prevent disulfide bond reformation.

-

-

Proteolytic Digestion: Digest the protein sample with a protease (e.g., trypsin) to generate peptides. The isopeptide bond is resistant to trypsin cleavage.[2]

-

LC-MS/MS Analysis:

-

Separate the resulting peptides by liquid chromatography (LC).

-

Analyze the peptides by tandem mass spectrometry (MS/MS). The mass spectrometer will fragment the peptides, and the resulting fragmentation pattern can be used to identify the peptide sequences and the presence of the isopeptide crosslink.

-

-

Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify the crosslinked peptides. The software looks for pairs of peptides that are linked by the mass of the isopeptide bond.

Immunological Detection of γ-Glutamyl-lysine Isopeptide Bonds

This method utilizes antibodies specific to the γ-glutamyl-lysine isopeptide bond for detection.[18]

Materials:

-

Primary antibody specific for the γ-glutamyl-lysine isopeptide bond

-

Secondary antibody conjugated to a detectable label (e.g., HRP, fluorophore)

-

Protein sample (on a membrane for Western blotting or in tissue sections for immunohistochemistry)

-

Blocking buffer

-

Wash buffer

-

Detection reagent

Procedure (Western Blotting):

-

Protein Separation and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer.

-

Washing: Wash the membrane several times with wash buffer (e.g., TBST) to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the secondary antibody diluted in blocking buffer.

-

Washing: Wash the membrane several times with wash buffer to remove unbound secondary antibody.

-

Detection: Add the detection reagent and visualize the bands corresponding to proteins containing the isopeptide bond.

Conclusion

The γ-glutamyl-lysine isopeptide bond is a fundamental post-translational modification with far-reaching consequences for protein structure and function. Its formation, tightly regulated by transglutaminases, is essential for numerous physiological processes. However, the dysregulation of this process is a key factor in the pathogenesis of a growing list of diseases. A deeper understanding of the formation, function, and regulation of these isopeptide bonds, facilitated by the quantitative and methodological approaches outlined in this guide, is critical for the development of novel therapeutic strategies targeting the enzymes that create them. The continued exploration of this "unseen scaffold" promises to unveil new insights into cellular biology and disease, paving the way for innovative treatments for a range of debilitating conditions.

References

- 1. Transglutaminases: nature's biological glues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naturally Occurring Epsilon Gamma Glutamyl Lysine Isopeptide Crosslinks in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isopeptide bond - Wikipedia [en.wikipedia.org]

- 4. molbiolcell.org [molbiolcell.org]

- 5. Tissue Transglutaminase Is an Integrin-Binding Adhesion Coreceptor for Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transglutaminase 2 promotes both caspase-dependent and caspase-independent apoptotic cell death via the calpain/Bax protein signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. "Tissue" transglutaminase and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tissue transglutaminase is a caspase substrate during apoptosis. Cleavage causes loss of transamidating function and is a biochemical marker of caspase 3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. γ-Glutamylamines and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N(epsilon)(gamma-glutamyl)lysine in cerebrospinal fluid marks Alzheimer type and vascular dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of Isopeptides Between Human Tissue Transglutaminase and Wheat, Rye, and Barley Gluten Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation and Inhibition of Transglutaminase 2 in Mice | PLOS One [journals.plos.org]

- 14. assaygenie.com [assaygenie.com]

- 15. abcam.com [abcam.com]

- 16. Evaluation of mass spectrometry MS/MS spectra for the presence of isopeptide crosslinked peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Transglutaminase activity and N epsilon (gamma glutamyl) lysine isopeptide levels during cell growth: an enzymic and immunological study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Scaffold: Discovery and Significance of γ-Glutamyl-Lysine Crosslinks in the Extracellular Matrix

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The extracellular matrix (ECM) is a dynamic and intricate network of macromolecules that provides structural and biochemical support to surrounding cells. Its integrity and function are paramount for tissue homeostasis, and alterations in its composition and organization are hallmarks of numerous physiological and pathological processes, including development, wound healing, fibrosis, and cancer. A key post-translational modification responsible for the stabilization and mechanical resilience of the ECM is the formation of covalent crosslinks. Among these, the γ-glutamyl-lysine isopeptide bond, an amide linkage between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue, plays a critical role. This bond is primarily catalyzed by a family of calcium-dependent enzymes known as transglutaminases (TGs), with tissue transglutaminase (TG2) being a major contributor to ECM crosslinking. This technical guide delves into the discovery of the γ-glutamyl-lysine crosslink in the ECM, presenting quantitative data, detailed experimental protocols for its investigation, and visual representations of the key signaling pathways and experimental workflows involved.

Quantitative Data on γ-Glutamyl-Lysine Crosslinks

The abundance of γ-glutamyl-lysine crosslinks varies significantly across different tissues and is often elevated in pathological conditions characterized by excessive ECM deposition, such as fibrosis. The following tables summarize quantitative data from various studies, highlighting the levels of this isopeptide bond in different biological contexts.

| Tissue/Condition | Method of Quantification | γ-Glutamyl-Lysine Level | Reference |

| Human Stratum Corneum | Isotope Dilution after Enzymatic Digestion | ~9 nmol/mg protein | [1] |

| Human Diabetic Nephropathy Kidney | Confocal Microscopy (Immunofluorescence) | +486% increase compared to normal kidney | [2] |

| Huntington's Disease CSF | Liquid Chromatography | 708 ± 41 pmol/mL (vs. 228 ± 36 pmol/mL in control) | [3] |

| Leguminous Proteins (in vitro crosslinking) | HPLC-ESI-MS | 100 to 500 µmol/100 g of protein | [3] |

| Cirrhotic Liver Tissue (Mouse Model) | Absolute Quantification of Matrix-specific Crosslinking (AQMC) | Significantly increased in fibrotic liver ECM | [4] |

Table 1: Quantitative Levels of γ-Glutamyl-Lysine in Various Tissues and Conditions. This table provides a comparative overview of the concentration of γ-glutamyl-lysine crosslinks, demonstrating their prevalence in tissues requiring high mechanical stability and their upregulation in fibrotic diseases.

| Disease Model | Tissue | Fold Change in γ-Glutamyl-Lysine (vs. Control) | Key Findings | Reference |

| Bleomycin-induced Pulmonary Fibrosis (Mouse) | Lung | Increased | Attenuated fibrosis in γ-glutamyl transpeptidase-deficient mice | [5] |

| Carbon Tetrachloride-induced Liver Fibrosis (Rat) | Liver | Increased | Co-cultured MSCs augmented therapeutic effects in treating hepatotoxicity | [2] |

| Diabetic Nephropathy (Human Biopsies) | Kidney | ~4.9-fold increase | Correlated with increased TG2 expression and renal scarring | [2] |

Table 2: γ-Glutamyl-Lysine Levels in Fibrotic vs. Healthy Tissues. This table highlights the significant increase in γ-glutamyl-lysine crosslinks in fibrotic tissues compared to healthy controls, underscoring its role as a potential biomarker and therapeutic target in fibrotic diseases.

Experimental Protocols

The accurate detection and quantification of γ-glutamyl-lysine crosslinks are crucial for understanding their role in ECM biology. The following are detailed methodologies for key experiments.

Protocol for Identification and Quantification of γ-Glutamyl-Lysine Crosslinks by LC-MS/MS

This protocol outlines the steps for the analysis of γ-glutamyl-lysine isopeptide bonds in protein samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation and Protein Extraction:

-

Homogenize tissue samples (e.g., 10 mg) or cells (e.g., 1 x 10^6) in an appropriate ice-cold buffer (e.g., GGT Assay Buffer).

-

Centrifuge the homogenate at 13,000 x g for 10 minutes to remove insoluble material.

-

For serum samples, they can often be used directly.

2. Enzymatic Digestion of the Extracellular Matrix:

-

To isolate the γ-glutamyl-lysine dipeptide, the protein sample must be exhaustively digested with a cocktail of proteases.

-

A sequential digestion strategy is often employed.

-

Step 1: Initial Proteolysis. Incubate the protein extract with a broad-spectrum protease like Pronase.

-

Step 2: Secondary Digestion. Following the initial digestion, add a mixture of peptidases such as carboxypeptidase A and B, and leucine aminopeptidase to ensure complete hydrolysis of peptide bonds, leaving the isopeptide bond intact.

-

The digestion is typically carried out for an extended period (e.g., 24-48 hours) at an optimal temperature (e.g., 37°C).

3. Derivatization (Optional but Recommended for Improved Chromatography and Sensitivity):

-

The digested sample can be derivatized to enhance the chromatographic separation and mass spectrometric detection of the γ-glutamyl-lysine dipeptide.

-

A common method involves derivatization with phenyl isothiocyanate (PITC).

4. Liquid Chromatography (LC) Separation:

-

The digested and derivatized sample is injected into a high-performance liquid chromatography (HPLC) system.

-

A reverse-phase column (e.g., C18) is typically used for separation.

-

A gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is employed to separate the γ-glutamyl-lysine dipeptide from other amino acids and peptides.

5. Mass Spectrometry (MS) Detection and Quantification:

-

The eluent from the LC system is introduced into a tandem mass spectrometer (MS/MS).

-

Electrospray ionization (ESI) is a commonly used ionization technique.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode for high selectivity and sensitivity.

-

Specific precursor-to-product ion transitions for the derivatized γ-glutamyl-lysine are monitored.

-

Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of a stable isotope-labeled internal standard of γ-glutamyl-lysine.

Protocol for In-gel Digestion for Mass Spectrometry Analysis of Crosslinked Proteins

This protocol is used to identify crosslinked peptides from protein bands separated by SDS-PAGE.

1. Gel Excision and Destaining:

-

Excise the protein band of interest from the Coomassie-stained gel.

-

Cut the gel piece into smaller particles.

-

Destain the gel pieces by washing with a solution of 50 mM ammonium bicarbonate in 50% acetonitrile until the gel pieces are clear.

2. Reduction and Alkylation (Optional):

-

To break disulfide bonds, reduce the protein by incubating the gel pieces with dithiothreitol (DTT) at 55°C.

-

Alkylate the free cysteine residues by incubating with iodoacetamide at room temperature in the dark.

3. Enzymatic Digestion:

-

Dehydrate the gel pieces with acetonitrile.

-

Rehydrate the gel pieces in a solution containing a protease (e.g., trypsin) and incubate overnight at 37°C.

-

A sequential digestion with a second enzyme (e.g., AspN, chymotrypsin, or GluC) can be performed to increase the identification of crosslinked peptides.[6]

4. Peptide Extraction:

-

Extract the peptides from the gel pieces using a series of washes with solutions containing acetonitrile and formic acid or trifluoroacetic acid (TFA).

-

Pool the extracts and dry them in a vacuum centrifuge.

5. LC-MS/MS Analysis:

-

Reconstitute the dried peptides in a suitable solvent and analyze by LC-MS/MS as described in Protocol 2.1.

Signaling Pathways and Experimental Workflows

The formation of γ-glutamyl-lysine crosslinks in the ECM is a tightly regulated process involving complex signaling cascades. The following diagrams, created using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow for their study.

Signaling Pathways

TGF-β Signaling Pathway Leading to TG2 Expression and ECM Crosslinking

The transforming growth factor-beta (TGF-β) is a potent inducer of fibrosis and is known to upregulate the expression of TG2.[7]

Caption: TGF-β signaling cascade leading to increased TG2 expression and subsequent ECM crosslinking.

Integrin Signaling and TG2-Mediated Fibronectin Crosslinking

Integrins, as cell surface receptors, play a crucial role in mediating cell-ECM interactions. TG2 can act as a co-receptor with integrins, promoting cell adhesion and signaling that can lead to further ECM remodeling.[8]

Caption: Integrin-TG2 co-receptor signaling promoting cytoskeletal changes and ECM remodeling.

Experimental Workflow

Workflow for the Analysis of γ-Glutamyl-Lysine Crosslinks in Tissue Samples

This diagram outlines a comprehensive workflow for the investigation of γ-glutamyl-lysine crosslinks, from sample collection to data analysis.

Caption: A typical experimental workflow for the analysis of γ-glutamyl-lysine crosslinks in tissues.

Conclusion

The discovery and characterization of γ-glutamyl-lysine crosslinks have significantly advanced our understanding of ECM biology and pathology. The methodologies and pathways detailed in this guide provide a framework for researchers and drug development professionals to investigate the role of this critical post-translational modification. The quantitative data clearly indicate the importance of these crosslinks in maintaining tissue integrity and their dysregulation in disease. The provided experimental protocols offer a starting point for the robust and accurate measurement of γ-glutamyl-lysine, while the signaling pathway diagrams offer a visual guide to the complex regulatory mechanisms involved. Further research into the precise roles of these crosslinks and the development of specific inhibitors of transglutaminase activity hold great promise for the treatment of a wide range of fibrotic and other diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. N(epsilon)-(gamma-L-glutamyl)-L-lysine (GGEL) is increased in cerebrospinal fluid of patients with Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. repositorio.fciencias.unam.mx:8080 [repositorio.fciencias.unam.mx:8080]

- 5. embopress.org [embopress.org]

- 6. Transforming growth factor-beta2 utilizes the canonical Smad-signaling pathway to regulate tissue transglutaminase expression in human trabecular meshwork cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tissue Transglutaminase Is an Integrin-Binding Adhesion Coreceptor for Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. molbiolcell.org [molbiolcell.org]

Gamma-Glutamyl-Lysine: An In-Depth Technical Guide to its Role as a Cellular Stress Marker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular stress, arising from a multitude of internal and external insults, triggers a complex network of signaling pathways aimed at restoring homeostasis. When the damage is irreparable, these pathways can lead to programmed cell death. A key event in the cellular stress response is the post-translational modification of proteins, which can dramatically alter their function, localization, and stability. One such modification, the formation of an ε-(γ-glutamyl)lysine isopeptide bond, is emerging as a critical marker of cellular stress, with significant implications for a range of pathologies, including neurodegenerative diseases, fibrosis, and cancer.[1] This covalent cross-link, catalyzed by the family of transglutaminase (TG) enzymes, is highly resistant to proteolytic degradation and accumulates under conditions of cellular stress.[1] This technical guide provides a comprehensive overview of γ-glutamyl-lysine as a cellular stress marker, detailing its formation, detection, and the signaling pathways involved.

The Formation of γ-Glutamyl-Lysine: The Role of Transglutaminases

The formation of the γ-glutamyl-lysine isopeptide bond is primarily catalyzed by transglutaminases (TGs), a family of calcium-dependent enzymes.[1] Tissue transglutaminase (TG2) is the most ubiquitously expressed member of this family and plays a pivotal role in cellular stress responses.[2][3] The catalytic activity of TG2 is tightly regulated by intracellular calcium levels and guanosine triphosphate (GTP). In healthy cells, low intracellular calcium and high GTP levels keep TG2 in a closed, inactive conformation.[4] However, under cellular stress conditions that lead to an influx of calcium, TG2 undergoes a conformational change to an open, active state, enabling it to catalyze the formation of γ-glutamyl-lysine cross-links between a glutamine residue of one protein and a lysine residue of another (or the same) protein.[5][6]

Quantitative Data Presentation

The accumulation of γ-glutamyl-lysine has been quantified in various biological samples, providing valuable insights into disease pathogenesis. The following tables summarize key quantitative findings from the literature.

| Sample Type | Disease/Condition | γ-Glutamyl-Lysine Concentration | Control/Normal Concentration | Reference |

| Cerebrospinal Fluid (CSF) | Huntington's Disease | 708 ± 41 pmol/mL | 228 ± 36 pmol/mL | [7][8] |

| Cerebrospinal Fluid (CSF) | Huntington's Disease | ~1.4-fold increase | Normal CSF | [9] |

| Cerebrospinal Fluid (CSF) | Alzheimer's Disease | 176.6 ± 77.1 nM/L | 37.9 ± 8.7 nM/L | [10] |

| Cerebrospinal Fluid (CSF) | Vascular Dementia | 95.6 ± 45.1 nM/L | 37.9 ± 8.7 nM/L | [10] |

| Plasma | Normal Human | ~0.9 µM | - | [9] |

| Urine | Normal Human | 0.1–10 ng/mg | - | [11] |

Table 1: γ-Glutamyl-Lysine Levels in Human Samples. This table presents a summary of reported concentrations of γ-glutamyl-lysine in various human biological fluids in both diseased and normal states.

| Sample Type | Analyte | Concentration in HeLa Cells |

| Cell Lysate | γ-Glutamylisoleucine | 1.92 ± 0.06 pmol/mg protein |

| Cell Lysate | γ-Glutamylthreonine | 10.8 ± 0.4 pmol/mg protein |

| Cell Lysate | γ-Glutamylvaline | 1.96 ± 0.04 pmol/mg protein |

Table 2: γ-Glutamyl Peptide Levels in a Cellular Model. This table shows the baseline concentrations of various γ-glutamyl peptides in HeLa cells, providing a reference for in vitro studies of cellular stress.[12]

Experimental Protocols

Accurate and reliable detection and quantification of γ-glutamyl-lysine are crucial for its validation and use as a biomarker. Below are detailed protocols for key experimental techniques.

Protocol 1: Quantification of γ-Glutamyl-Lysine in Urine by HPLC-MS/MS

This protocol is adapted from a method for quantifying ε-(γ-glutamyl)lysine in human urine.[11][13]

1. Sample Preparation: Protein Precipitation and Enzymatic Digestion a. To 1 mL of urine, add a suitable internal standard (e.g., stable isotope-labeled γ-glutamyl-lysine). b. Precipitate proteins by adding a sufficient volume of cold acetone or methanol and incubate at -20°C for at least 2 hours. c. Centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins. d. Discard the supernatant and wash the pellet with cold acetone or methanol. e. Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0). f. Perform an exhaustive enzymatic digestion using a cocktail of proteases (e.g., pronase and aminopeptidase M) to release the γ-glutamyl-lysine dipeptide. Immobilized enzyme technology can be used to prevent enzyme contamination in the final sample.[13] g. After digestion, inactivate the enzymes by heating or acidification. h. Centrifuge the digest to remove any remaining solids and collect the supernatant for analysis.

2. HPLC-MS/MS Analysis a. Chromatographic Separation: i. Use a reverse-phase C18 column. ii. Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). iii. Optimize the gradient to achieve baseline separation of γ-glutamyl-lysine from other sample components. b. Mass Spectrometric Detection: i. Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. ii. Optimize the precursor-to-product ion transitions for both native γ-glutamyl-lysine and the internal standard. iii. Develop a standard curve using known concentrations of γ-glutamyl-lysine to enable absolute quantification.

Protocol 2: Immunoprecipitation of Peptides Containing γ-Glutamyl-Lysine

This protocol is based on a method for identifying naturally occurring isopeptide cross-linked proteins.[14][15]

1. Cell Lysis and Protein Digestion a. Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[15] b. Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay). c. Denature the proteins by heating and then digest them into peptides using trypsin overnight at 37°C.[14] d. Inactivate the trypsin by heating.

2. Immunoprecipitation a. Incubate the tryptic digest with a specific monoclonal antibody against the ε-(γ-glutamyl)lysine isopeptide (e.g., clone 81D4). b. Add Protein A/G agarose or magnetic beads to capture the antibody-peptide complexes and incubate with rotation. c. Wash the beads extensively with wash buffer (e.g., RIPA buffer followed by water) to remove non-specifically bound peptides.[14]

3. Elution and Sample Preparation for Mass Spectrometry a. Elute the bound peptides from the beads using an acidic solution (e.g., 0.1% trifluoroacetic acid or a solution of 50% acetonitrile and 1% formic acid).[14] b. Dry the eluted peptides in a vacuum centrifuge. c. Resuspend the peptides in a suitable solvent for mass spectrometry analysis (e.g., 0.1% formic acid in water).

Protocol 3: Detection of γ-Glutamyl-Lysine by ELISA (General Protocol)

While a specific commercial ELISA kit for free γ-glutamyl-lysine is not widely cited in the initial search, a general sandwich ELISA protocol can be adapted using a specific antibody.

1. Plate Coating a. Coat a 96-well microplate with a capture antibody specific for γ-glutamyl-lysine overnight at 4°C.

2. Blocking a. Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20). b. Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

3. Sample and Standard Incubation a. Wash the plate. b. Add prepared standards and samples to the wells and incubate for 2 hours at room temperature.

4. Detection a. Wash the plate. b. Add a detection antibody (also specific for γ-glutamyl-lysine, but binding to a different epitope, and conjugated to an enzyme like HRP) and incubate for 1-2 hours at room temperature.

5. Signal Development and Measurement a. Wash the plate. b. Add the enzyme substrate (e.g., TMB for HRP) and incubate until a color change is observed. c. Stop the reaction with a stop solution (e.g., sulfuric acid). d. Read the absorbance at the appropriate wavelength using a microplate reader.

Signaling Pathways and Logical Relationships

The formation of γ-glutamyl-lysine is intricately linked to cellular stress signaling pathways, primarily through the activation of TG2.

Caption: Cellular stress-induced activation of Transglutaminase 2 (TG2).

This diagram illustrates that various forms of cellular stress lead to an increase in intracellular calcium, which in turn activates TG2.[2] The active, calcium-bound form of TG2 catalyzes the formation of γ-glutamyl-lysine cross-links, contributing to protein aggregation and cellular dysfunction.[4] GTP acts as an allosteric inhibitor of TG2 activation.[6]

Caption: Workflow for γ-Glutamyl-Lysine quantification by LC-MS/MS.

This workflow outlines the key steps for the quantitative analysis of γ-glutamyl-lysine in biological samples using liquid chromatography-tandem mass spectrometry. The process involves sample preparation, optional enrichment, chromatographic separation, and mass spectrometric detection and quantification.

Conclusion and Future Directions

The formation of γ-glutamyl-lysine is a robust and quantifiable marker of cellular stress, with direct links to the pathogenesis of numerous diseases. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to investigate the role of this important post-translational modification in their specific areas of interest. Future research should focus on the development of more sensitive and high-throughput detection methods, as well as the identification of specific protein targets of TG2-mediated cross-linking under different stress conditions. A deeper understanding of the regulation and consequences of γ-glutamyl-lysine formation will undoubtedly open new avenues for therapeutic intervention in a wide range of stress-related disorders.

References

- 1. Human Metabolome Database: Showing metabocard for epsilon-(gamma-Glutamyl)lysine (HMDB0003869) [hmdb.ca]

- 2. Monitoring of transglutaminase 2 under different oxidative stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Implications and Functional Significance of Transglutaminase Type 2 in Nervous System Tumors [mdpi.com]

- 4. Role of Transglutaminase 2 in Cell Death, Survival, and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. N(epsilon)-(gamma-L-glutamyl)-L-lysine (GGEL) is increased in cerebrospinal fluid of patients with Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Increased Levels of γ-glutamylamines in Huntington disease CSF - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N(epsilon)(gamma-glutamyl)lysine in cerebrospinal fluid marks Alzheimer type and vascular dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development and validation of a liquid chromatography-triple quadrupole mass spectrometry method for the determination of isopeptide ε-(γ-glutamyl) lysine in human urine as biomarker for transglutaminase 2 cross-linked proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Naturally Occurring Epsilon Gamma Glutamyl Lysine Isopeptide Crosslinks in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

The Role of γ-Glutamyl-Lysine Cross-linking in Cutaneous Wound Healing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cutaneous wound healing is a highly orchestrated biological process involving a complex interplay of cellular and molecular events aimed at restoring the integrity of the skin. A critical, yet often overlooked, aspect of this process is the enzymatic formation of γ-glutamyl-lysine isopeptide bonds, which covalently cross-link proteins in the extracellular matrix (ECM). This cross-linking, primarily catalyzed by transglutaminase enzymes, imparts significant mechanical strength and resistance to proteolytic degradation to the provisional wound matrix, thereby playing a pivotal role in inflammation, cell migration, proliferation, and tissue remodeling. This technical guide provides an in-depth exploration of the involvement of γ-glutamyl-lysine in wound healing, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Introduction

The formation of γ-glutamyl-lysine isopeptide bonds is a post-translational modification that creates highly stable, covalent cross-links between proteins.[1] In the context of wound healing, this process is predominantly mediated by calcium-dependent enzymes called transglutaminases (TGs), particularly tissue transglutaminase (TG2) and keratinocyte transglutaminase (TG1).[2][3] Upon tissue injury, the expression and activity of these enzymes are significantly upregulated.[4] TG2 is abundantly expressed in dermal fibroblasts and endothelial cells, where it cross-links key ECM components such as fibronectin and collagen.[2] This cross-linking stabilizes the fibrin clot and the provisional matrix, providing a robust scaffold for infiltrating cells.[5] TG1 is primarily active in keratinocytes and is crucial for the formation of the cornified envelope, a critical step in re-epithelialization.[6] Dysregulation of transglutaminase activity and, consequently, γ-glutamyl-lysine formation has been implicated in impaired wound healing.[5]

Quantitative Data on γ-Glutamyl-Lysine and Transglutaminase in Wound Healing

The following tables summarize key quantitative findings from studies investigating the role of γ-glutamyl-lysine and transglutaminases in wound healing.

Table 1: Transglutaminase Activity and γ-Glutamyl-Lysine Content in Wounded vs. Unwounded Skin

| Parameter | Unwounded Skin | Wounded Skin (Day 3-5) | Fold Change | Reference |

| Transglutaminase Activity (U/mg protein) | Baseline | Increased | ~4-5 fold | [7] |

| γ-Glutamyl-Lysine Concentration (nmol/mg protein) | Lower | Higher | Significantly Increased | [8] |

| 3H-Glutamine Incorporation into Insoluble Protein | Lower | Significantly Higher | - | [8] |

| 3H-Lysine Incorporation into Insoluble Protein | Lower | Significantly Higher | - | [8] |

Table 2: Wound Healing Parameters in Transglutaminase 2 (TG2) Knockout Mice

| Parameter | Wild-Type (129/Sv) | TG2 Knockout (129/Sv) | p-value | Reference |

| Integrated Wound Closure Time (arbitrary units) | 1.9 ± 0.1 | 4.1 ± 0.3 | < 0.001 | [5] |

| Wound Area at Day 1 (% of initial) | ~70% | ~80% | < 0.05 | [5] |

| Wound Area at Day 5 (% of initial) | ~30% | ~50% | < 0.001 | [5] |

Table 3: Effect of Exogenous TG2 on Wound Healing in TG2 Knockout Mice

| Treatment | Wound Area at Day 1 (% of initial) | p-value (vs. Vehicle) | Reference |

| Vehicle | 76% | - | [5] |

| Purified TG2 Protein | 67% | < 0.05 | [5] |

Signaling Pathways

The formation of γ-glutamyl-lysine cross-links is intricately linked with key signaling pathways that govern wound healing.

TGF-β Signaling and Transglutaminase Expression

Transforming growth factor-beta (TGF-β) is a master regulator of wound healing, influencing inflammation, angiogenesis, and matrix deposition.[9] TGF-β1, in particular, has been shown to upregulate the expression of TG2 in dermal fibroblasts.[10] This provides a direct link between a key wound healing cytokine and the enzymatic machinery responsible for γ-glutamyl-lysine formation.

Integrin-Mediated Cell Adhesion and Migration

The cross-linked ECM, rich in γ-glutamyl-lysine bonds, serves as a scaffold for cell adhesion and migration, processes largely mediated by integrin receptors.[11] TG2 can also directly interact with integrins, functioning as a co-receptor and modulating cell-matrix interactions. This interaction influences downstream signaling through Rho family GTPases, such as RhoA and Rac1, which are critical for cytoskeletal organization and cell motility.[12]

Experimental Protocols

In Vivo Wound Healing Model (Rat)

This protocol describes a full-thickness excisional wound model in rats, commonly used to study cutaneous wound healing.[13][14][15][16]

Materials:

-

Sprague-Dawley or Wistar rats (8-10 weeks old)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Electric razor and depilatory cream

-

Surgical scrub (e.g., povidone-iodine, chlorhexidine)

-

Sterile surgical instruments (scalpel, forceps, scissors)

-

6-mm biopsy punch

-

Sterile saline

-

Wound dressing (e.g., transparent occlusive dressing)

-

Digital camera and caliper for wound measurement

Procedure:

-

Anesthetize the rat according to approved institutional protocols.

-

Shave the dorsal surface of the rat and apply depilatory cream to remove remaining hair.

-

Clean the surgical area with a surgical scrub.

-

Create two full-thickness excisional wounds on the dorsum of each rat using a 6-mm biopsy punch.

-

Gently lift the excised skin with forceps.

-

Rinse the wounds with sterile saline.

-

Apply the desired treatment (e.g., test compound, vehicle control).

-

Cover the wounds with a transparent occlusive dressing.

-

Monitor the animals daily for signs of infection or distress.

-

At predetermined time points (e.g., days 0, 3, 7, 14), remove the dressing, photograph the wounds with a ruler for scale, and measure the wound area using a caliper.

-

Calculate the percentage of wound closure relative to the initial wound area.

-

At the end of the experiment, euthanize the animals and harvest the wound tissue for histological or biochemical analysis.

Transglutaminase Activity Assay (Colorimetric)

This protocol is based on a commercially available kit (e.g., Abcam ab204700, Cayman Chemical Item No. 10010070) and measures the formation of a hydroxamate product.[17]

Materials:

-

Tissue homogenate or cell lysate

-

Transglutaminase assay buffer

-

Donor substrate (e.g., hydroxylamine)

-

Acceptor substrate

-

Stop solution (containing ferric chloride)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 525 nm

Procedure:

-

Prepare tissue homogenates or cell lysates in a suitable homogenization buffer containing DTT and a protease inhibitor cocktail.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the supernatant.

-

In a 96-well plate, add the sample (e.g., 25-50 µL) to the appropriate wells. Include a background control for each sample (sample without acceptor substrate).

-

Prepare a reaction mix containing assay buffer, donor substrate, and acceptor substrate.

-

Add the reaction mix to each well to initiate the reaction.

-

Incubate the plate at 37°C for a specified time (e.g., 20-60 minutes).

-

Add the stop solution to each well to terminate the reaction and develop the color.

-

Read the absorbance at 525 nm using a microplate reader.

-

Calculate the transglutaminase activity based on a standard curve generated with known concentrations of the hydroxamate product.

Quantification of γ-Glutamyl-Lysine by HPLC-ESI-MS/MS

This method allows for the precise quantification of the γ-glutamyl-lysine isopeptide in protein digests.[18][19]

Materials:

-

Lyophilized protein digest from wound tissue

-

Mobile phase A: 0.1% formic acid in water

-

Mobile phase B: 0.1% formic acid in acetonitrile

-

Reverse-phase HPLC column (e.g., C18)

-

High-performance liquid chromatography (HPLC) system

-

Electrospray ionization tandem mass spectrometer (ESI-MS/MS)

Procedure:

-

Perform exhaustive proteolytic digestion of the protein samples from wound tissue.

-

Lyophilize the resulting peptide mixture.

-

Reconstitute the dried digest in mobile phase A.

-

Inject the sample into the HPLC system.

-

Separate the peptides using a gradient of mobile phase B.

-

Introduce the eluent into the ESI-MS/MS system.

-

Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of γ-glutamyl-lysine.

-

Quantify the amount of γ-glutamyl-lysine by comparing the peak area to that of a standard curve prepared with a known amount of the isopeptide.

Immunohistochemistry for γ-Glutamyl-Lysine

This protocol allows for the visualization of the localization of γ-glutamyl-lysine cross-links within wound tissue sections.[20]

Materials:

-

Formalin-fixed, paraffin-embedded wound tissue sections

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Blocking solution (e.g., normal goat serum in PBS)

-

Primary antibody: mouse monoclonal anti-N-epsilon-gamma-glutamyl-lysine antibody

-

Biotinylated secondary antibody (e.g., anti-mouse IgG)

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

DAB chromogen substrate

-

Hematoxylin for counterstaining

-

Microscope

Procedure:

-

Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Perform antigen retrieval by heating the slides in citrate buffer.

-

Allow the slides to cool and then wash with PBS.

-

Block non-specific binding sites with the blocking solution for 1 hour at room temperature.

-

Incubate the sections with the primary antibody overnight at 4°C.

-

Wash the slides with PBS.

-

Incubate with the biotinylated secondary antibody for 30 minutes at room temperature.

-

Wash the slides with PBS.

-

Incubate with the streptavidin-HRP conjugate for 30 minutes at room temperature.

-

Wash the slides with PBS.

-

Apply the DAB substrate and monitor for color development.

-

Rinse with water to stop the reaction.

-

Counterstain with hematoxylin.

-

Dehydrate the sections, clear in xylene, and mount with a coverslip.

-

Visualize the staining under a microscope. Strong brown staining indicates the presence of γ-glutamyl-lysine cross-links.

Conclusion

The formation of γ-glutamyl-lysine isopeptide bonds, catalyzed by transglutaminases, is a fundamental process in the stabilization of the extracellular matrix during wound healing. The quantitative data clearly demonstrate the upregulation of this cross-linking activity following tissue injury and the detrimental effects of its absence on the rate of wound closure. The signaling pathways involving TGF-β and integrins highlight the intricate regulation and multifaceted roles of transglutaminase-mediated cross-linking. The detailed experimental protocols provided herein offer a practical guide for researchers to investigate the involvement of γ-glutamyl-lysine in various wound healing models. A thorough understanding of this process is crucial for the development of novel therapeutic strategies aimed at promoting efficient and scar-free wound repair.

References

- 1. Naturally Occurring Epsilon Gamma Glutamyl Lysine Isopeptide Crosslinks in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transglutaminase 3: The Involvement in Epithelial Differentiation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Keratinocyte transglutaminase - Wikipedia [en.wikipedia.org]

- 4. Increased transglutaminase activity during skin wound healing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transglutaminase 2 Facilitates Murine Wound Healing in a Strain-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facilitated Wound Healing by Activation of the Transglutaminase 1 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Increased epsilon(gamma-glutamyl)lysine crosslinking associated with increased protein synthesis in the inner layers of healing rat skin wounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of the TGF-β family in wound healing, burns and scarring: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TGF-beta1 up-regulates transglutaminase two and fibronectin in dermal fibroblasts: a possible mechanism for the stabilization of tissue inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Integrins regulation of wound healing processes: insights for chronic skin wound therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transglutaminase 2 Facilitates Murine Wound Healing in a Strain-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Video: Demonstration of the Rat Ischemic Skin Wound Model [jove.com]

- 14. Wound Healing Study in Rats: Excision Model | Research SOP [researchsop.com]

- 15. researchgate.net [researchgate.net]

- 16. In vivo study of wound healing processes in Sprague-Dawley model using human mesenchymal stem cells and platelet-rich plasma | Biomedical Research and Therapy [bmrat.org]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. Identification and quantification of epsilon-(gamma-glutamyl)lysine in digests of enzymatically cross-linked leguminous proteins by high-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

The Crucial Cross-link: A Technical Guide to γ-Glutamyl-lysine Bond Formation in Blood Coagulation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation of γ-glutamyl-lysine isopeptide bonds in the final stages of the blood coagulation cascade. This critical process, catalyzed by activated Factor XIII (FXIIIa), is essential for the stabilization of the fibrin clot, ensuring its mechanical strength and resistance to premature degradation. Understanding the intricacies of this mechanism is paramount for research into hemostasis, thrombosis, and the development of novel anticoagulant and procoagulant therapies.

The Molecular Mechanism of Fibrin Cross-linking

The formation of a stable blood clot culminates in the enzymatic cross-linking of fibrin monomers. This process is orchestrated by the transglutaminase, Factor XIIIa, which introduces covalent γ-glutamyl-lysyl isopeptide bonds between fibrin molecules.

Activation of Factor XIII

Factor XIII circulates in plasma as a heterotetramer (A₂B₂) composed of two catalytic A subunits and two carrier B subunits.[1] The activation of this zymogen is a multi-step process initiated by thrombin in the presence of calcium ions (Ca²⁺).[2]

First, thrombin cleaves an activation peptide from the N-terminus of each A subunit.[1] This cleavage, in the presence of Ca²⁺, induces a conformational change that, along with the binding of FXIII to the fibrin clot, leads to the dissociation of the inhibitory B subunits.[1] The resulting activated Factor XIIIa (FXIIIa) is a homodimer of the A subunits with an exposed active site cysteine residue.[2]

Caption: Activation of Factor XIII to Factor XIIIa.

The Cross-linking Reaction

Activated Factor XIIIa catalyzes the formation of an isopeptide bond between the γ-carboxamide group of a specific glutamine residue on one fibrin monomer and the ε-amino group of a lysine residue on an adjacent fibrin monomer.[2] This reaction releases ammonia.[3]

The primary sites of cross-linking occur between the γ-chains of fibrin molecules, forming γ-dimers.[4] Subsequently, at a slower rate, α-chain cross-links are formed, leading to the creation of high-molecular-weight α-polymers.[5] These covalent bonds significantly enhance the mechanical stability and elasticity of the fibrin clot, making it more resistant to fibrinolysis.[5][6]

Caption: Mechanism of fibrin cross-linking by Factor XIIIa.

Quantitative Data

The following tables summarize key quantitative parameters related to γ-glutamyl-lysine formation in blood coagulation.

| Parameter | Value | Reference |

| Plasma Concentration | ||

| Factor XIII (A₂B₂) | 14–28 µg/mL (approx. 44-88 nM) | [7] |

| Fibrinogen | 2–4 mg/mL (approx. 5.9-11.8 µM) | [7] |

| Factor XIIIa Kinetics | ||

| Km for fibrin | 2.1 µM | [2] |

| Km for fibrinogen | 14 µM | [2] |

| Mechanical Properties of Fibrin Clots | ||

| Elastic Modulus (E₀) of uncross-linked single fibrin fibers | 3.9 MPa | [8][9] |

| Elastic Modulus (E₀) of cross-linked single fibrin fibers | 8.0 MPa | [8][9] |

| Extensibility of uncross-linked single fibrin fibers | Can be stretched to 3.3 times their original length before rupturing | [8][9] |

| Extensibility of cross-linked single fibrin fibers | Can be stretched to 2.5 times their original length before rupturing | [8][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the formation of γ-glutamyl-lysine bonds and the activity of Factor XIIIa.

Factor XIIIa Activity Assay (Colorimetric)

This assay quantitatively measures the transglutaminase activity of FXIIIa by detecting the ammonia released during the cross-linking reaction.

Caption: Workflow for a colorimetric Factor XIIIa activity assay.

Protocol:

-

Sample Preparation: [10]

-

Use 5-25 µL of clarified plasma per well in a 96-well plate.

-

Adjust the final volume of each sample to 25 µL with FXIIIa Assay Buffer.

-

Prepare a positive control by diluting a known concentration of human FXIIIa.

-

Prepare a standard curve using serial dilutions of a 10 mM ammonium chloride (NH₄Cl) solution (e.g., 0, 10, 20, 30, 40, 50 nmol/well).

-

-

Assay Mix Preparation: [10]

-

Prepare the FXIIIa Assay Mix according to the manufacturer's instructions. A typical mix contains an activation buffer (with thrombin and Ca²⁺), a reaction buffer (with a glutamine-containing substrate and an amine-containing substrate), and a detection buffer (with reagents for the ammonia detection system).

-

-

Reaction Initiation and Measurement: [10]

-

Add 100 µL of the FXIIIa Assay Mix to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm in kinetic mode for 30 to 120 minutes.

-

-

Data Analysis: [10]

-

Calculate the rate of change in absorbance (ΔOD340/min) for each sample.

-

Generate a standard curve by plotting the change in absorbance against the known NH₄Cl concentrations.

-

Determine the FXIIIa activity in the plasma samples by comparing their reaction rates to the standard curve.

-

Clot Solubility Test

This is a qualitative screening assay for severe Factor XIII deficiency. In the absence of FXIIIa-mediated cross-linking, fibrin clots are soluble in denaturing agents like 5 M urea.

Caption: Workflow for the clot solubility test.

Protocol:

-

Plasma Preparation:

-

Obtain platelet-poor plasma from the patient and a normal control.

-

-

Clot Formation:

-

To 0.1 mL of plasma in a glass tube, add 0.1 mL of 0.025 M CaCl₂.

-

Alternatively, clot the plasma with thrombin.

-